molecular formula C6H3ClFN3 B1529550 2-Chloro-7-fluoro-5H-pyrrolo[2,3-B]pyrazine CAS No. 1392803-74-5

2-Chloro-7-fluoro-5H-pyrrolo[2,3-B]pyrazine

Cat. No.: B1529550
CAS No.: 1392803-74-5
M. Wt: 171.56 g/mol
InChI Key: MOFRYIYEWUUXKL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-7-fluoro-5H-pyrrolo[2,3-B]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloropyrazine with a fluorinated pyrrole derivative. This reaction often requires the use of a base, such as potassium carbonate, and a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance yield and purity. These methods allow for better control over reaction parameters and scalability. The use of automated reactors and in-line purification systems can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-7-fluoro-5H-pyrrolo[2,3-B]pyrazine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide in methanol at reflux temperature.

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution with sodium methoxide can yield methoxy derivatives, while oxidation with potassium permanganate can introduce hydroxyl groups .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5H-pyrrolo[2,3-B]pyrazine
  • 7-Fluoro-5H-pyrrolo[2,3-B]pyrazine
  • 2,7-Dichloro-5H-pyrrolo[2,3-B]pyrazine

Uniqueness

2-Chloro-7-fluoro-5H-pyrrolo[2,3-B]pyrazine is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties .

Properties

IUPAC Name

2-chloro-7-fluoro-5H-pyrrolo[2,3-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFN3/c7-4-2-10-6-5(11-4)3(8)1-9-6/h1-2H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOFRYIYEWUUXKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC(=CN=C2N1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-7-fluoro-5H-pyrrolo[2,3-B]pyrazine
Reactant of Route 2
2-Chloro-7-fluoro-5H-pyrrolo[2,3-B]pyrazine
Reactant of Route 3
2-Chloro-7-fluoro-5H-pyrrolo[2,3-B]pyrazine
Reactant of Route 4
2-Chloro-7-fluoro-5H-pyrrolo[2,3-B]pyrazine
Reactant of Route 5
2-Chloro-7-fluoro-5H-pyrrolo[2,3-B]pyrazine
Reactant of Route 6
2-Chloro-7-fluoro-5H-pyrrolo[2,3-B]pyrazine

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